Cas no 852840-54-1 (2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide)

2-Chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide is a specialized organic compound featuring a chloroacetamide backbone with a cyanoethyl and ethoxyphenyl substitution. Its molecular structure, incorporating both electron-withdrawing (cyano) and electron-donating (ethoxy) groups, makes it a versatile intermediate in synthetic chemistry, particularly for the development of agrochemicals and pharmaceuticals. The chloroacetamide moiety enables nucleophilic substitution reactions, while the cyanoethyl group enhances reactivity in cyclization or condensation processes. This compound’s stability under controlled conditions and its compatibility with further functionalization render it valuable for constructing complex heterocycles or tailored amide derivatives. Its precise reactivity profile supports applications in targeted synthesis and molecular design.
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide structure
852840-54-1 structure
Product name:2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
CAS No:852840-54-1
MF:C13H15N2O2Cl
Molecular Weight:266.723
CID:3108831
PubChem ID:4844164

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
    • SR-01000067845-1
    • EN300-18700
    • Z89264885
    • AKOS030663926
    • CS-0237789
    • SR-01000067845
    • 852840-54-1
    • G38749
    • SCHEMBL23818001
    • インチ: InChI=1S/C13H15ClN2O2/c1-2-18-12-6-4-11(5-7-12)16(9-3-8-15)13(17)10-14/h4-7H,2-3,9-10H2,1H3CopyCopied
    • InChIKey: LSZGOLQEGVGVAJ-UHFFFAOYSA-NCopyCopied
    • SMILES: CCOc1ccc(cc1)N(CCC#N)C(=O)CClCopyCopied

計算された属性

  • 精确分子量: 266.0822054Da
  • 同位素质量: 266.0822054Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 53.3Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 444.7±40.0 °C at 760 mmHg
  • フラッシュポイント: 222.7±27.3 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide Security Information

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-18700-2.5g
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
2.5g
$558.0 2023-09-18
TRC
C614895-500mg
2-Chloro-N-(2-Cyanoethyl)-N-(4-Ethoxyphenyl)Acetamide
852840-54-1
500mg
$ 295.00 2022-04-28
Enamine
EN300-18700-0.05g
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
0.05g
$46.0 2023-09-18
Enamine
EN300-18700-10.0g
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
10g
$1224.0 2023-04-29
1PlusChem
1P019PKV-50mg
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
50mg
$116.00 2024-04-21
1PlusChem
1P019PKV-5g
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
5g
$1082.00 2024-04-21
Enamine
EN300-18700-10g
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
10g
$1224.0 2023-09-18
Aaron
AR019PT7-250mg
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
250mg
$170.00 2025-02-14
Aaron
AR019PT7-10g
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
852840-54-1 95%
10g
$1708.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308459-100mg
2-Chloro-n-(2-cyanoethyl)-n-(4-ethoxyphenyl)acetamide
852840-54-1 95%
100mg
¥1833.00 2024-07-28

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 関連文献

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamideに関する追加情報

2-Chloro-N-(2-Cyanoethyl)-N-(4-Ethoxyphenyl)Acetamide: A Comprehensive Overview

The compound with CAS No. 852840-54-1, commonly referred to as 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. In this article, we will delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements associated with this compound.

Structural Analysis and Key Features

The molecular structure of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide is characterized by a central acetamide group substituted with a chlorine atom at the second position. The nitrogen atom in the acetamide group is further substituted with two distinct groups: a 2-cyanoethyl group and a 4-ethoxyphenyl group. This substitution pattern introduces a high degree of structural complexity, which is often desirable in drug design for enhancing bioavailability and target specificity.

The presence of the chlorine atom at the second position of the acetamide group imparts unique electronic properties to the molecule, potentially influencing its reactivity and binding affinity to biological targets. The 2-cyanoethyl group, on the other hand, introduces a cyano functional group, which is known for its ability to participate in hydrogen bonding and other non-covalent interactions. The 4-ethoxyphenyl group adds an aromatic ring with an ethoxy substituent, which can contribute to both hydrophobic interactions and additional hydrogen bonding opportunities.

Synthesis and Chemical Properties

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide involves a multi-step process that typically begins with the preparation of the corresponding acid chloride intermediate. This intermediate is then subjected to nucleophilic substitution reactions with appropriate amine derivatives to form the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound.

Chemically, this compound exhibits stability under normal storage conditions but may undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures. Its solubility properties are influenced by the balance between hydrophilic functional groups (such as the cyano and ethoxy groups) and hydrophobic aromatic rings. These properties are crucial for determining its suitability in various pharmaceutical formulations.

Pharmacological Activities and Applications

Recent studies have highlighted the potential of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide as a candidate for drug development targeting specific biological pathways. For instance, research has demonstrated its ability to modulate enzyme activity, particularly in enzymes involved in inflammatory responses and cancer progression. The compound's unique structure allows it to interact with target proteins through a combination of hydrogen bonding, π-π interactions, and van der Waals forces.

In addition to its enzymatic activity, this compound has shown promise in preclinical models of neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB). The presence of the ethoxyphenyl group may play a significant role in enhancing BBB penetration, making it a valuable lead compound for central nervous system (CNS) drug discovery.

Recent Research Findings

Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide. Molecular docking studies have revealed that the compound exhibits strong binding affinity to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a scaffold for developing novel therapeutic agents.

Preliminary toxicological studies indicate that this compound exhibits low acute toxicity at therapeutic doses, suggesting a favorable safety profile. However, further studies are required to fully characterize its long-term safety and potential off-target effects.

Conclusion

In summary, 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide (CAS No. 852840-54-1) is a structurally complex organic compound with promising pharmacological properties. Its unique substitution pattern confers advantageous chemical and biological characteristics that make it an attractive candidate for drug development. With ongoing research focusing on optimizing its bioavailability and efficacy, this compound holds significant potential in advancing therapeutic interventions across various disease areas.

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